1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel-
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Overview
Description
1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel- is a compound characterized by the presence of both bromine and fluorine atoms on a pyrrolidine ring structure. It has a chiral center, making it essential in stereochemistry and pharmacology research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester can be approached by starting with a pyrrolidine derivative, introducing the bromo and fluoro substituents, and finally forming the ester. Standard reaction conditions involve controlled temperatures and the use of specific catalysts to ensure regioselectivity and chirality retention.
Industrial Production Methods: Industrial-scale production requires optimization of reaction pathways for yield and purity, often involving flow chemistry techniques and continuous processing to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester primarily undergoes:
Substitution Reactions: The bromo and fluoro groups can be substituted under various conditions, affecting the reactivity of the compound.
Reduction and Oxidation Reactions: These reactions can modify the functional groups, impacting the overall electronic properties.
Common Reagents and Conditions:
Nucleophiles and Electrophiles: For substitution reactions.
Reducing Agents: Such as hydrogen in the presence of a catalyst.
Oxidizing Agents: Like m-chloroperbenzoic acid for specific transformations.
Major Products Formed: These reactions lead to a diverse array of products, depending on the reagents used and the conditions applied.
Scientific Research Applications
Chemistry: Used as a chiral building block for synthesizing complex molecules.
Biology: Plays a role in studying enzyme-substrate interactions due to its unique chiral properties.
Industry: Utilized in creating specialized polymers and materials with unique properties.
Mechanism of Action
Mechanism of Effects: The compound's effects are determined by its interactions at the molecular level, typically involving enzyme binding sites or receptor interactions, mediated by its stereochemistry and electronic properties.
Molecular Targets and Pathways: The specific molecular targets include enzymes and receptors where it can act as an inhibitor or activator, thus influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid derivatives with different substituents.
Brominated and fluorinated cyclic compounds.
Esters with varying alkyl groups.
Uniqueness: The combination of bromo and fluoro groups with the chiral center in 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester (3R,4S)-rel- distinguishes it from other compounds, offering unique reactivity and application potential.
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Properties
IUPAC Name |
tert-butyl (3R,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICPINAPXXEHE-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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